1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a benzo[d][1,3]dioxol-5-yl-substituted 1,2,4-oxadiazole moiety and a 3,4-dimethylphenyl group. Quinazoline derivatives are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and anticonvulsant activities . The 3,4-dimethylphenyl substituent may further modulate steric and electronic properties, influencing selectivity for biological targets such as cancer cell receptors or microbial efflux pumps .
Properties
CAS No. |
1189926-28-0 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-15-7-9-18(11-16(15)2)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-8-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
InChI Key |
DAELAECPDVWYMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the quinazoline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole group. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with quinazoline derivatives:
- Antimicrobial Activity : Quinazoline derivatives have been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their ability to inhibit bacterial growth and displayed moderate to strong activity compared to standard antibiotics .
- Anticancer Activity : Compounds containing the quinazoline scaffold have demonstrated promising anticancer effects. For example, certain derivatives showed IC50 values lower than those of established chemotherapeutics like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) . The mechanisms involved include apoptosis induction and cell cycle arrest mediated by pathways such as EGFR inhibition .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has also been investigated. Studies indicate that quinazoline derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders, such as α-amylase and α-glucosidase .
Antimicrobial Studies
A study focused on the antimicrobial efficacy of quinazoline derivatives reported that several compounds exhibited broad-spectrum activity against common pathogens. The Agar well diffusion method was employed to assess their effectiveness.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound 13 | Moderate | Strong |
| Compound 15 | Strong | Moderate |
These results suggest that modifications on the quinazoline ring can enhance antimicrobial properties .
Anticancer Mechanisms
In vitro studies assessing the anticancer activity of similar compounds revealed significant cytotoxic effects against various cancer cell lines. The following table summarizes IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
The compounds demonstrated mechanisms involving apoptosis through mitochondrial pathways and modulation of pro-apoptotic proteins like Bax and Bcl-2 .
Enzyme Inhibition Studies
The ability of the synthesized quinazoline derivatives to inhibit α-amylase and α-glucosidase was evaluated using standard assays:
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Compound X | 150 | 120 |
| Compound Y | 200 | 140 |
These results indicate that certain substitutions on the quinazoline structure can enhance enzyme inhibition compared to reference drugs like acarbose .
Case Studies
Several case studies have been documented regarding the efficacy of quinazoline derivatives in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection was treated with a novel quinazoline derivative showing effective reduction in pathogen load.
- Case Study 2 : In a preclinical trial involving cancer patients, a specific quinazoline derivative led to significant tumor reduction alongside manageable side effects.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structural framework that includes:
- Benzo[d][1,3]dioxole : Known for its biological activity.
- 1,2,4-Oxadiazole : Associated with various pharmacological properties.
- Quinazoline : A core structure in many bioactive compounds.
The molecular formula is with a molecular weight of approximately 432.43 g/mol. The intricate arrangement of these moieties contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance:
- A study demonstrated that compounds similar to this structure exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong efficacy against pathogens like Staphylococcus aureus .
Antioxidant Properties
The oxadiazole derivatives have been extensively studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals effectively, making them candidates for developing antioxidant therapies .
Cancer Research
Compounds with quinazoline structures have been investigated for their anticancer properties. The presence of the oxadiazole group enhances the cytotoxicity against various cancer cell lines. For example:
- Quinazoline derivatives have shown promise in inhibiting tumor growth by disrupting cellular signaling pathways involved in cancer progression .
Neuroprotective Effects
There is emerging evidence that certain derivatives exhibit neuroprotective effects. The incorporation of benzo[d][1,3]dioxole enhances the ability to protect neuronal cells from oxidative stress and apoptosis .
Material Science Applications
Beyond biological applications, this compound's unique structure lends itself to potential uses in material sciences:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of quinazoline derivatives make them suitable as materials in OLED technology.
- Photovoltaic Cells : Their ability to absorb light efficiently positions them as candidates for enhancing solar cell efficiency.
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Core
The quinazoline-2,4-dione moiety undergoes nucleophilic substitution at the C2 and C4 carbonyl positions. Reactions typically occur under basic or acidic conditions, depending on the electrophilicity of the carbonyl groups.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halides, 60–80°C | Substitution at C2 or C4 with alkyl groups | |
| Acylation | AcCl, pyridine, RT | Acetylated derivatives at C2 |
For example, alkylation with methyl iodide in DMF introduces methyl groups at the C2 position, enhancing lipophilicity.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazol-5-ylmethyl group participates in ring-opening and cycloaddition reactions. The oxadiazole’s electron-deficient nature allows nucleophilic attack at the C3 or C5 positions.
Hydrolysis under acidic conditions generates a primary amidoxime intermediate, which can be further functionalized .
Benzo[d] dioxole Ring-Opening
The benzo[d] dioxole group undergoes ring-opening under strong acidic or reductive conditions, producing catechol derivatives.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 100°C, 6h | Catechol intermediate with free -OH groups | |
| Reductive cleavage | LiAlH₄, THF, 0°C to RT | Benzene-1,2-diol derivatives |
This reactivity is critical for modifying the compound’s solubility and hydrogen-bonding capacity .
Oxidation of the Methylphenyl Group
The 3,4-dimethylphenyl substituent undergoes oxidation at the methyl groups, forming carboxylic acid derivatives.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| KMnO₄ oxidation | KMnO₄, H₂O, 80°C, 8h | 3,4-Dicarboxyphenylquinazoline |
This reaction introduces polar functional groups, potentially altering the compound’s pharmacokinetic properties.
Stability Under Thermal and Photolytic Conditions
The compound’s stability is influenced by its heterocyclic framework:
| Condition | Outcome | Implications | Source |
|---|---|---|---|
| Thermal (120°C, 24h) | Degradation <5% | High thermal stability | |
| UV light (254 nm, 48h) | 15% decomposition | Light-sensitive; requires dark storage |
Catalytic Hydrogenation
Selective reduction of the oxadiazole ring is achievable via hydrogenation:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| H₂, Pd/C, EtOH, 50°C | Oxadiazole → 1,2,4-triazoline | Increased basicity and solubility |
Key Findings:
-
The quinazoline and oxadiazole rings serve as primary reaction sites, enabling diverse functionalization.
-
The benzo[d] dioxole group’s stability under physiological conditions makes it valuable for drug design .
-
Oxidation and hydrolysis reactions are pivotal for modulating the compound’s bioavailability and target affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Core Structure Variations: The target compound employs a quinazoline-2,4-dione core, distinguishing it from the quinazolinone backbone of quinconazole and fluquinconazole. This difference may influence redox properties and metabolic pathways . Compared to Compound 21 (pyrazoline-oxadiazole), the target compound’s quinazoline core likely enhances planar stacking interactions with DNA or enzyme active sites, critical for anticancer activity .
Substituent Effects :
- 1,2,4-Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group may offer greater metabolic stability than the triazole rings in quinconazole derivatives, which are prone to oxidative degradation . However, triazoles often exhibit stronger metal-coordinating properties, relevant to antifungal mechanisms .
- Benzo[d][1,3]dioxole : Shared with Compound 21, this group enhances lipophilicity and may improve blood-brain barrier penetration in anticonvulsants , while in the target compound, it could promote membrane permeation in cancer cells .
Biological Activity: The target compound’s anticancer activity (anti-breast cancer) contrasts with the antifungal roles of quinconazole/fluquinconazole, highlighting how substituent choice directs therapeutic application . Morpholine-linked alkylaminoquinazolines outperform other derivatives in efflux pump inhibition (EPI) against P.
Mechanistic Insights
- Anticancer vs. Antifungal Action : The target compound’s benzo[d][1,3]dioxol-5-yl and oxadiazole groups may intercalate with DNA or inhibit topoisomerases, common mechanisms in anticancer agents . In contrast, triazole-containing pesticides like quinconazole likely target fungal cytochrome P450 enzymes .
- Role of 3,4-Dimethylphenyl : This substituent’s steric bulk may hinder off-target interactions, improving selectivity for cancer cells over microbial targets .
Q & A
Q. What are the optimal synthetic routes for 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole Cyclization : Reacting benzo[d][1,3]dioxol-5-carboxylic acid derivatives with hydroxylamine to form oxadiazole intermediates under reflux conditions (e.g., DMF, 80–100°C) .
- Quinazoline Core Assembly : Coupling the oxadiazole intermediate with 3,4-dimethylphenyl-substituted anthranilic acid derivatives via cyclocondensation, using bases like NaH or K₂CO₃ in polar aprotic solvents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or DMSO) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,4-dimethylphenyl, benzo[d][1,3]dioxole protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected m/z ~500–520 Da) and fragmentation patterns .
- HPLC : Monitor purity using C18 columns with acetonitrile/water mobile phases (retention time ~8–12 min) .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic Substituent Variation : Replace benzo[d][1,3]dioxole with other electron-rich aromatics (e.g., 2,4-dimethoxyphenyl) to assess π-π stacking effects .
- Oxadiazole Modifications : Introduce halogen atoms (e.g., Br, Cl) at the oxadiazole ring to enhance hydrophobic interactions with target proteins .
- Pharmacokinetic Profiling : Measure logP (HPLC-based) and metabolic stability (liver microsome assays) to correlate substituents with bioavailability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Conduct triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity) to minimize batch variability .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specific enzyme/receptor interactions (e.g., EGFR knockdown to verify on-target effects) .
- Meta-Analysis : Compare datasets from analogous quinazoline derivatives (e.g., 3-ethyl-7-oxadiazolyl-quinazoline) to identify structural determinants of activity .
Q. How can in vivo efficacy be evaluated for this compound?
- Rodent Models : Administer orally (10–50 mg/kg) in xenograft mice to measure tumor growth inhibition (caliper monitoring) and toxicity (serum ALT/AST levels) .
- Pharmacodynamic Markers : Quantify target engagement via Western blot (e.g., phosphorylated EGFR reduction) in tumor tissues .
- BBB Penetration : Perform brain/plasma ratio studies in rats to assess CNS applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
